molecular formula C15H22N2O2 B2397028 N-(1-Cyclopropylcyclopropyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361896-50-4

N-(1-Cyclopropylcyclopropyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2397028
CAS No.: 2361896-50-4
M. Wt: 262.353
InChI Key: YYAVUVOLZSGVEY-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylcyclopropyl)-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound featuring a unique structure with cyclopropyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropylcyclopropyl)-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting with the formation of the cyclopropyl groups. One common method is the cyclopropanation of alkenes using diazo compounds and transition metal catalysts . The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylcyclopropyl)-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalysts

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylcyclopropyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyclopropylcyclopropyl)-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its combination of cyclopropyl groups and a piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-(1-cyclopropylcyclopropyl)-1-prop-2-enoylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-13(18)17-9-5-11(6-10-17)14(19)16-15(7-8-15)12-3-4-12/h2,11-12H,1,3-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAVUVOLZSGVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2(CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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